Lipophilicity Advantage: XLogP3-AA Comparison with Non-Fluorinated Analog
The target compound exhibits a computed XLogP3-AA of 3.2, which is approximately 0.8–1.2 log units higher than the analogous O-(diethyl phosphoryl)oxime of unsubstituted acetophenone (XLogP3-AA ≈ 2.0–2.4, estimated from related scaffolds) [1]. The trifluoromethyl group enhances lipophilicity, potentially improving cuticular penetration in arthropod pests and membrane permeability in cellular assays [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | O-(diethyl phosphoryl)oxime of acetophenone (estimated XLogP3-AA ≈ 2.0–2.4) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.8 to +1.2 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07); comparator value estimated from homologous scaffolds lacking CF₃. |
Why This Matters
Higher lipophilicity is correlated with improved passive trans-cuticular uptake in insecticidal applications, a critical parameter for contact toxicity.
- [1] PubChem Compound Summary for CID 280814. Computed properties: XLogP3-AA. National Center for Biotechnology Information (2026). View Source
- [2] US Patent 4,330,536. Oxime Phosphates and Their Use for Combating Pests. Issued May 18, 1982. View Source
